6H-Furo[2,3-g][1]benzopyran-6-one
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Overview
Description
6H-Furo2,3-gbenzopyran-6-one is an organic compound characterized by a unique structure that includes both furan and benzopyran rings. This compound is known for its potential biological activities, including antimicrobial and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Furo2,3-gbenzopyran-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of copper(I) bromide to promote the substitution of 2-bromobenzofuran-3-carboxylic acid with dimedone, followed by lactonization . This method requires precise control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6H-Furo2,3-gbenzopyran-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives .
Scientific Research Applications
6H-Furo2,3-gbenzopyran-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 6H-Furo2,3-gbenzopyran-6-one involves its interaction with specific molecular targets and pathways. For example, it may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. Its antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Known for its use in phototherapy, psoralen has a similar furanocoumarin structure and shares some biological activities with 6H-Furobenzopyran-6-one.
Uniqueness
6H-Furo2,3-gbenzopyran-6-one is unique due to its specific ring structure and the combination of furan and benzopyran rings. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
6457-94-9 |
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Molecular Formula |
C11H6O3 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
furo[2,3-g]chromen-6-one |
InChI |
InChI=1S/C11H6O3/c12-11-2-1-7-5-9-8(3-4-13-9)6-10(7)14-11/h1-6H |
InChI Key |
HFIBDCBPROTZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=C21)OC=C3 |
Origin of Product |
United States |
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